molecular formula C21H23N3O B5699496 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Cat. No. B5699496
M. Wt: 333.4 g/mol
InChI Key: VDHOLHJJZPECIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide, also known as CXB, is a small molecule drug that has gained attention in the field of scientific research due to its potential therapeutic applications. CXB is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response pathway.

Mechanism of Action

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a selective inhibitor of COX-2, which is an enzyme that plays a crucial role in the inflammatory response pathway. COX-2 is induced in response to inflammation and produces prostaglandins that promote inflammation and pain. By inhibiting COX-2, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as IBD and rheumatoid arthritis. Another direction is to explore its mechanisms of action and identify new targets for drug development. Additionally, the development of new formulations of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide that improve its solubility and half-life could enhance its effectiveness in vivo. Overall, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a promising drug candidate with potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide involves the reaction of 5-cyclohexyl-1H-benzimidazole-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation-related disorders. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis.

properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-7-9-16(10-8-15)21(25)23-17-11-12-20-19(13-17)22-14-24(20)18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOLHJJZPECIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.